氨基呋喃-2-基乙酸

描述

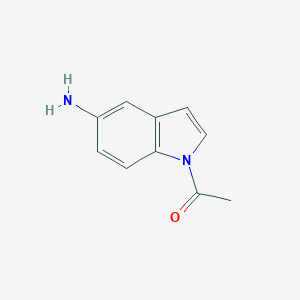

Amino-furan-2-yl-acetic acid is a compound that belongs to the family of unnatural amino acids, which are not typically found in living organisms. These compounds have been synthesized in the laboratory under biomimetic conditions, indicating that they are created to mimic biological systems. The interest in such compounds lies in their potential applications in pharmaceuticals, materials science, and as tools for biochemical research.

Synthesis Analysis

The synthesis of amino acids with a furan moiety, such as amino-furan-2-yl-acetic acid, has been achieved through various methods. One approach involves the reaction of traditional amino acids with α,β-acetylenic γ-hydroxyacid nitriles, resulting in a novel family of unnatural amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . Another method includes a palladium-catalyzed one-pot multi-component reaction, which is a cascade process that can potentially be used to synthesize diversely substituted furan compounds . Additionally, the use of ynamides in radical reactions has been reported to provide a route to original persubstituted 2-aminofurans .

Molecular Structure Analysis

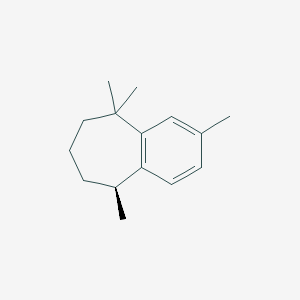

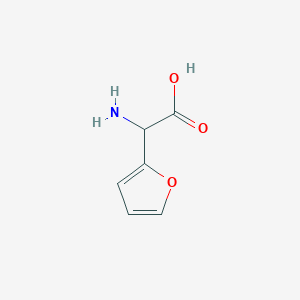

The molecular structure of these synthesized amino acids, including amino-furan-2-yl-acetic acid, has been elucidated using single-crystal X-ray analysis. This analysis revealed that the synthesized amino acids exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . The structure of the furan ring and its substituents plays a crucial role in the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of furan-containing amino acids can be quite diverse. For instance, the electron-rich 2-aminofurans synthesized using gold-catalyzed isomerizations of alkynamides have been shown to participate in Diels-Alder reactions, which are useful for creating complex and highly functionalized molecules . The presence of the furan ring in these amino acids can also influence the formation of other compounds, such as furan and methylfuran, in Maillard-type reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino-furan-2-yl-acetic acid and related compounds are influenced by the presence of the furan ring and the specific substituents attached to it. The zwitterionic nature of these amino acids suggests that they may have unique solubility and ionic characteristics . The synthesis methods employed can also lead to compounds with a wide range of substituents, affecting their overall stability, reactivity, and potential applications .

科学研究应用

潜在的抗氧化剂和免疫调节剂:2-(4-氨基-5-(呋喃-2-基)-1,2,4-三唑-3-基硫代)乙酸钠是氨基呋喃-2-基乙酸的衍生物,显示出作为抗氧化剂和免疫调节剂的潜力。这是从一项分析用该化合物处理的大鼠血清生化参数的研究得出的结论 (Danilchenko, 2017)。

在美拉德型反应中的作用:氨基呋喃-2-基乙酸及其衍生物参与美拉德型反应,这在食品化学中至关重要。这些反应通常在烘烤条件下发生,并有助于呋喃和 2-甲基呋喃的形成,这在食品的风味和香气发展中很重要 (Limacher 等,2008)。

抗菌活性:氨基呋喃-2-基乙酸的某些衍生物表现出抗菌活性。这种活性随着化合物分子结构的变化而变化,表明其作为抗菌剂开发的潜力 (Danilchenko & Parchenko, 2017)。

在药理学中的潜力:氨基呋喃-2-基乙酸的各种衍生物已被合成并检查其药理特性,包括抗菌和驱虫活性。一些衍生物还显示出抗炎和利尿活性,表明它们在药物开发中的潜在用途 (Vagdevi 等,2006)。

呋喃形成途径:研究表明,某些氨基酸,包括氨基呋喃-2-基乙酸的衍生物,可以在经历特定化学反应后降解并产生有助于呋喃形成的化合物。这与食品化学和毒理学特别相关 (Perez Locas & Yaylayan, 2004)。

缓蚀:氨基呋喃-2-基乙酸衍生物已被研究作为酸性溶液中钢的缓蚀剂。它们在保护金属表面免受腐蚀方面的有效性对工业应用具有影响 (Yadav, Sarkar, & Purkait, 2015)。

镇痛特性:氨基呋喃-2-基乙酸的某些衍生物已被研究其镇痛特性。一些衍生物表现出中等的镇痛活性,表明在疼痛管理中具有潜在用途 (Danilchenko, 2018)。

呋喃胺和氨基酸的合成:氨基呋喃-2-基乙酸可用于对映选择性合成呋喃-2-基胺和氨基酸,这在药品和其他化学产品的开发中很重要 (Demir 等,2003)。

在食品化学中的作用:氨基呋喃-2-基乙酸及其衍生物参与美拉德反应,导致低水分烘焙模型系统中形成有色产物。这些反应对于烘焙食品的风味和颜色发展至关重要 (Hofmann, 1998)。

抗肿瘤潜力:呋喃邻氨基腈可以从氨基呋喃-2-基乙酸中衍生,已用于合成黄酮-8-羧酸,显示出作为有效抗肿瘤剂的潜力 (Cutler 等,1993)。

安全和危害

未来方向

属性

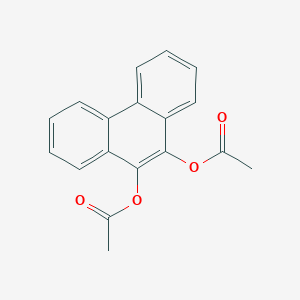

IUPAC Name |

2-amino-2-(furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFYPSCJKBYYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305362 | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-furan-2-yl-acetic acid | |

CAS RN |

17119-54-9 | |

| Record name | 17119-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)